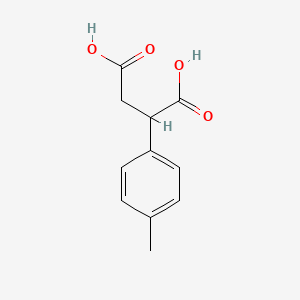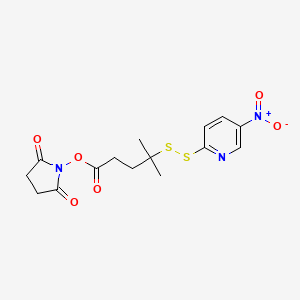
NO2-SPDMV
描述
NO2-SPDMV is a cleavable linker that plays a crucial role in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to join cytotoxic drugs to antibodies, enabling precise delivery to target cells or proteins. The cleavable nature of this compound ensures controlled drug release, optimizing the effectiveness of ADCs .
作用机制
Target of Action
NO2-SPDMV, also known as 2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are the specific antibodies to which it is attached. These antibodies are designed to bind to specific antigens on the surface of cancer cells, allowing for targeted delivery of the cytotoxic drug .
Mode of Action
This compound acts as a linker molecule in ADCs, connecting the antibody to the cytotoxic drug . It is a cleavable linker, meaning it can be broken down within the cell to release the attached drug . This cleavage is typically triggered by conditions within the cell, such as a particular pH or the presence of certain enzymes . This ensures that the cytotoxic drug is only released once the ADC has bound to its target and been internalized by the cell .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific cytotoxic drug that it is linked to in the ADC. Generally, these drugs work by interfering with cell division, preventing the cancer cells from proliferating . The precise mechanisms can vary, but common targets include microtubules and DNA .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by the properties of the ADC as a whole. ADCs are designed to have a long circulation time in the bloodstream, allowing them to reach and bind to their target cells . Once the ADC has bound to its target and been internalized by the cell, the linker (this compound) is cleaved, and the drug is released . The drug can then exert its cytotoxic effects, while the antibody and linker fragments are typically degraded by the cell .
Result of Action
The result of this compound’s action is the targeted delivery of a cytotoxic drug to cancer cells. By linking the drug to an antibody, this compound allows the drug to specifically target cancer cells, reducing the impact on healthy cells . This can increase the effectiveness of the drug and reduce side effects .
Action Environment
The action of this compound and the ADCs it forms can be influenced by various environmental factors. For example, the pH within cells can affect the cleavage of the linker and the release of the drug . Additionally, the presence of specific enzymes within the cell can also trigger cleavage of the linker . The stability of the ADC in the bloodstream can be affected by factors such as temperature and the presence of other proteins .
生化分析
Biochemical Properties
The biochemical properties of 2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate are not fully understood yet. It is known that this compound is a bifunctional linker for ADC . This suggests that it may interact with antibodies and drugs in the process of antibody-drug conjugation. The nature of these interactions is likely covalent, leading to the formation of stable conjugates.
Cellular Effects
The cellular effects of 2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate are not fully known. It is known that this compound is used in the production of monoclonal antibodies . It has been shown to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that it may influence cell function and cellular metabolism.
Temporal Effects in Laboratory Settings
The temporal effects of 2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate in laboratory settings are not well-documented. It is known that this compound is used in the production of monoclonal antibodies , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
The metabolic pathways involving 2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate are not well-understood. It is known that this compound is used in the production of monoclonal antibodies , suggesting that it may interact with enzymes or cofactors involved in this process.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NO2-SPDMV involves several steps, including the preparation of the linker and its conjugation to the antibody and drug. The reaction conditions typically involve mild temperatures and pH levels to maintain the stability of the antibody and drug. Specific reagents and catalysts are used to facilitate the conjugation process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using automated systems to ensure consistency and purity. The process involves rigorous quality control measures to ensure that the final product meets the required standards for use in ADCs .
化学反应分析
Types of Reactions
NO2-SPDMV undergoes various chemical reactions, including:
Cleavage Reactions: The linker is designed to be cleavable, allowing for the controlled release of the drug from the antibody.
Conjugation Reactions: This compound is conjugated to antibodies and drugs through specific chemical bonds.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Catalysts: To facilitate the conjugation process.
Buffers: To maintain the pH levels during the reactions.
Solvents: To dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from the reactions involving this compound are antibody-drug conjugates, which are used in targeted cancer therapies .
科学研究应用
NO2-SPDMV has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex molecules and as a linker in various chemical reactions.
Biology: Employed in the development of targeted therapies and diagnostic tools.
Medicine: Integral in the creation of ADCs for cancer treatment, allowing for precise targeting of cancer cells while minimizing damage to healthy cells.
Industry: Used in the production of pharmaceuticals and biotechnological products.
相似化合物的比较
Similar Compounds
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): Another cleavable linker used in ADC synthesis.
MCC (Maleimidocaproyl): A non-cleavable linker used in ADCs.
VC-PAB (Valine-citrulline-p-aminobenzyl): A cleavable linker used in ADCs.
Uniqueness of NO2-SPDMV
This compound stands out due to its specific cleavable nature, which allows for precise control over the release of the drug. This feature enhances the effectiveness of ADCs by ensuring that the drug is released only at the target site, minimizing side effects and improving therapeutic outcomes .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-methyl-4-[(5-nitropyridin-2-yl)disulfanyl]pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O6S2/c1-15(2,26-25-11-4-3-10(9-16-11)18(22)23)8-7-14(21)24-17-12(19)5-6-13(17)20/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKHEWNNTCBJPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)ON1C(=O)CCC1=O)SSC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


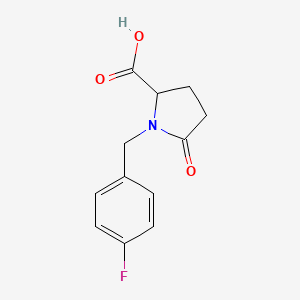
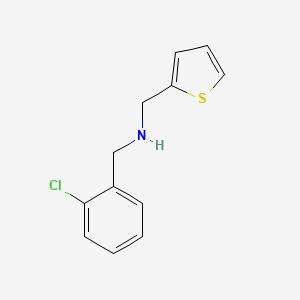
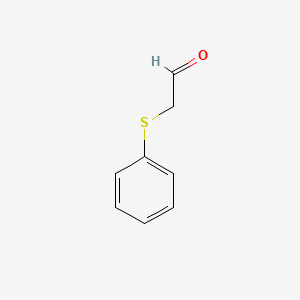
![N-(3-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B3148973.png)
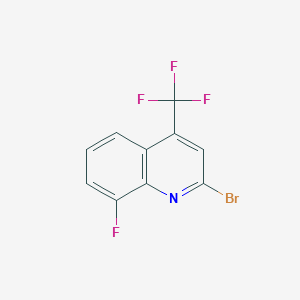
![2-methyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol](/img/structure/B3148988.png)
![7-nitro-2-phenyl-9H-benzo[e][1,2,4]triazolo[5,1-b][1,3]thiazin-9-ol](/img/structure/B3148991.png)
![Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]-](/img/structure/B3148999.png)
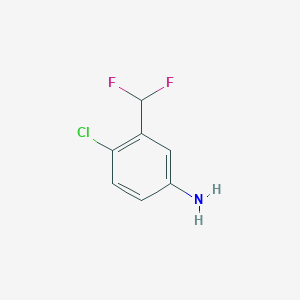
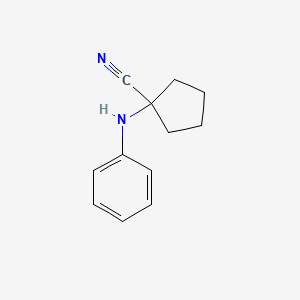
![methyl 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate](/img/structure/B3149030.png)
![2-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}acetic acid](/img/structure/B3149048.png)
![[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B3149049.png)
